

A Comparative Guide to Manoalide and Other Marine-Derived PLA2 Inhibitors

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Compound of Interest

Compound Name: *Manoalide*

Cat. No.: *B158911*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Manoalide**, a potent anti-inflammatory marine natural product, with other notable Phospholipase A2 (PLA2) inhibitors derived from marine organisms, including Scalaradial and Cacospongionolide B. The information presented is curated from experimental data to assist in the evaluation and selection of these compounds for research and drug development purposes.

Quantitative Comparison of PLA2 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Manoalide** and other selected marine-derived compounds against various PLA2 isoforms. Lower IC₅₀ values indicate greater potency.

Inhibitor	PLA2 Isoform	IC50 (μM)	Source
Manoalide	Bee Venom PLA2	~0.12	[cite:]
Cobra Venom PLA2	1.9	[cite:]	
Rattlesnake Venom PLA2	0.7	[cite:]	
Porcine Pancreatic PLA2	~30	[cite:]	
Human Synovial PLA2 (Group II)	Potency similar to Cacospongionolide B	[1][2]	[3]
Scalaradial	Human Recombinant Type II-14 kDa PLA2	0.07	
U937 cell 85 kDa-PLA2	20	[3]	
Bee Venom PLA2	0.07	[4]	
Cacospongionolide B	Human Synovial PLA2 (Group II)	Potency similar to Manoalide	[1][2]
Cavernolide	Human Synovial sPLA2	8.8	

Mechanism of Action

Manoalide: Functions as a potent and irreversible inhibitor of PLA2.[6][7] Its mechanism involves the covalent modification of lysine residues on the enzyme.[6][8] This binding is facilitated by two masked aldehyde functions in its polar region.[6] Studies on bee venom PLA2 have suggested that the inactivation may involve a selective reaction with a peptide sequence containing a Lys-X-X-Lys arrangement.[8]

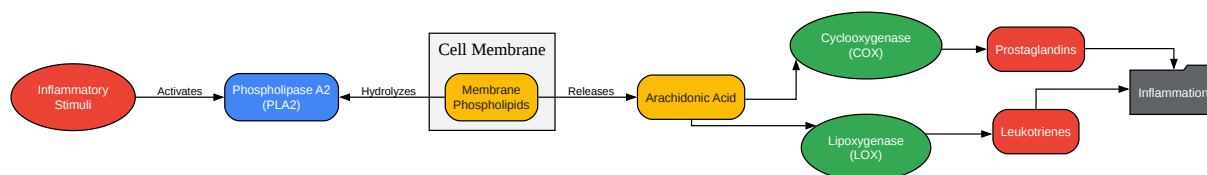
Scalaradial: Also acts as an irreversible inactivator of PLA2.[4] Kinetic analyses suggest a two-step mechanism: an initial noncovalent binding to the enzyme followed by a covalent modification, likely at or near the substrate binding site.[4]

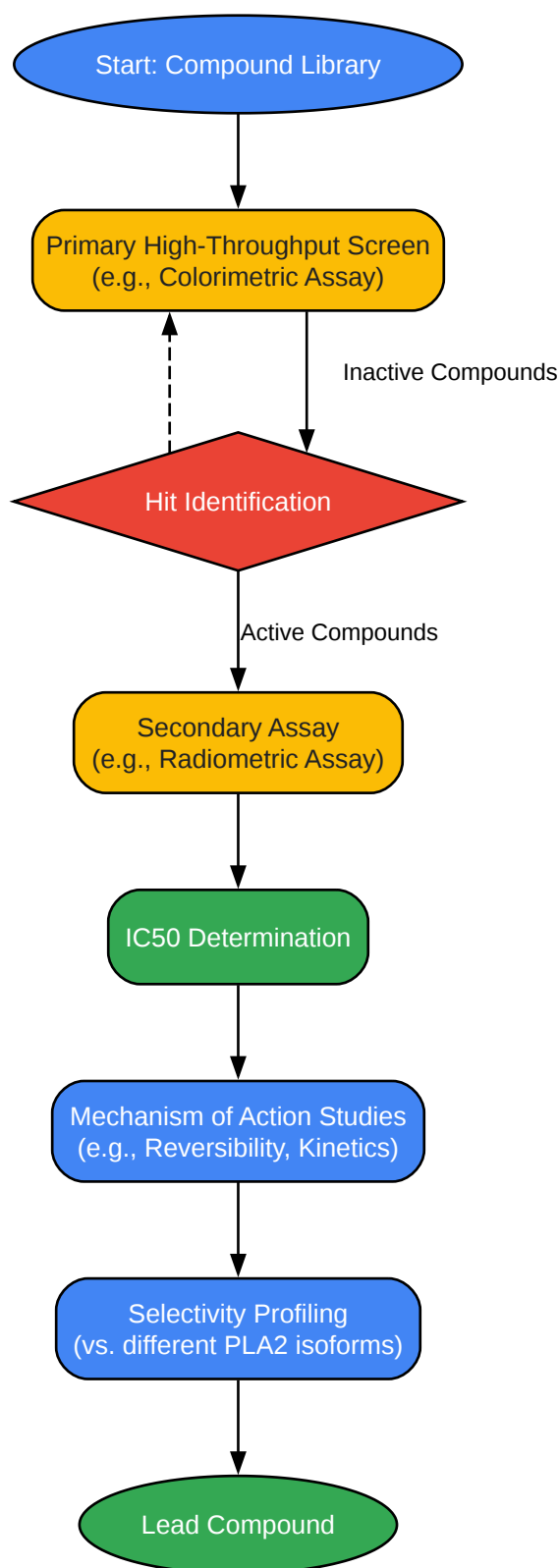
Cacospongionolide B: This marine metabolite is a selective inhibitor of secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2).[1][2] While its detailed molecular mechanism is still under investigation, it is known to downregulate the expression of inflammatory enzymes and tumor necrosis factor- α by inhibiting the activation of nuclear factor- κ B (NF- κ B).[9][10]

Signaling Pathways and Experimental Workflows

PLA2 Signaling Pathway in Inflammation

The diagram below illustrates the central role of Phospholipase A2 in the inflammatory cascade. Upon activation by inflammatory stimuli, PLA2 hydrolyzes membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.





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